

Overcoming autofluorescence in fungal imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorescent Brightener 85*

Cat. No.: *B038868*

[Get Quote](#)

Technical Support Center: Fungal Imaging

Welcome to the technical support center for fungal imaging. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome challenges related to autofluorescence in your research.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in fungal imaging?

A1: Autofluorescence is the natural emission of light by biological structures when they absorb light, which is not due to the application of any specific fluorescent probe.[\[1\]](#)[\[2\]](#)[\[3\]](#) In fungal imaging, this intrinsic fluorescence can be a significant problem because it can mask the signal from your intended fluorescent labels, making it difficult to distinguish the true signal from background noise.[\[1\]](#)[\[4\]](#) This is particularly challenging when observing lowly expressed targets or using dim dyes.[\[1\]](#)

Q2: What are the primary sources of autofluorescence in fungal specimens?

A2: Autofluorescence in fungi originates from several sources:

- **Structural Components:** The fungal cell wall, which contains chitin, is a major source of autofluorescence, typically emitting in the blue-green spectrum.[\[5\]](#)
- **Endogenous Molecules:** Naturally occurring fluorescent molecules such as tryptophan, melanin, NADH, and riboflavins contribute to the background signal.[\[2\]](#)[\[3\]](#)[\[6\]](#)

- Growth and Culture Conditions: Molds cultivated in liquid media can exhibit strong autofluorescence, which can be reduced by thorough washing.[7]
- Sample Preparation: Fixation methods, especially those using aldehyde fixatives like formalin or glutaraldehyde, can induce autofluorescence by creating fluorescent products.[1][2] The choice of mounting medium can also significantly modify the autofluorescence profile. [7]

Q3: What are the main strategies to reduce or eliminate fungal autofluorescence?

A3: There are four primary strategies to combat autofluorescence:

- Optimizing Sample Preparation: This includes choosing appropriate fixation methods (e.g., using ice-cold methanol instead of aldehydes) and minimizing fixation time.[1][2]
- Chemical Quenching: Treating the sample with chemical agents that reduce or eliminate the fluorescence of endogenous molecules.[1][8]
- Photobleaching: Intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before labeling with your fluorophore.[4][9][10]
- Advanced Imaging Techniques: Utilizing specialized microscopy hardware and software, such as spectral imaging and linear unmixing, to computationally separate the autofluorescence signal from the specific fluorescent signal.[4][11][12]

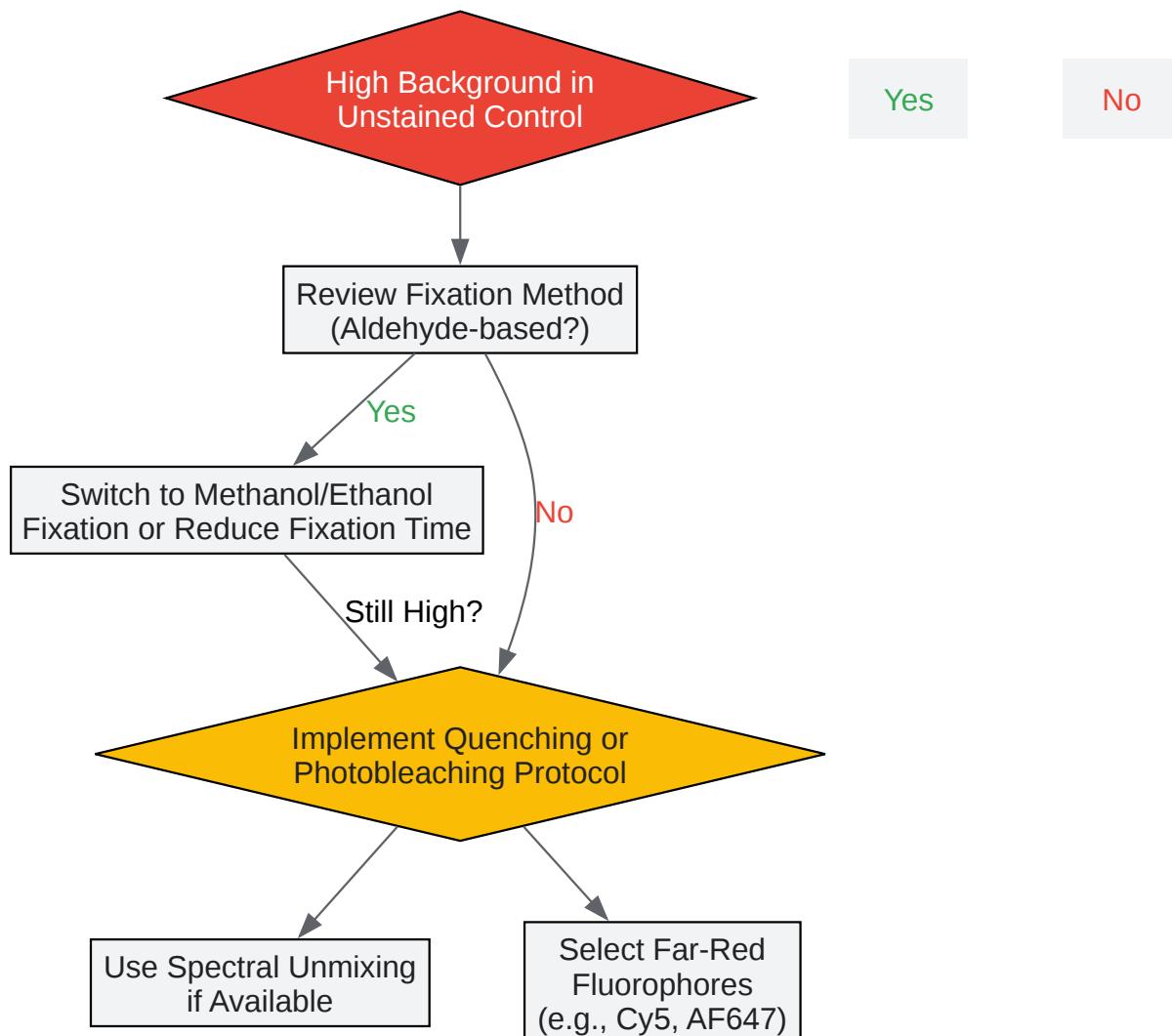
Troubleshooting Guide

Q4: My unstained control sample is intensely fluorescent. What's the first step?

A4: An intensely fluorescent unstained control confirms that you have a significant autofluorescence issue. The first step is to identify the source.

- Perform a Lambda Scan: Use a confocal microscope with a spectral detector to determine the emission spectrum of the autofluorescence.[13] This will help you choose fluorophores that emit at different wavelengths.
- Review Your Protocol: Check your fixation method. If you are using formalin or glutaraldehyde, this is a likely cause.[1] Consider switching to an organic solvent fixative like

chilled ethanol or methanol.[2][3] Also, ensure your fungal cultures have been washed thoroughly if grown in a liquid medium.[7]


Q5: The autofluorescence seems to be coming specifically from the fungal cell wall. How can I address this?

A5: Cell wall autofluorescence is common in fungi due to chitin.[5]

- Fluorophore Choice: The most effective strategy is to use fluorophores that emit in the far-red or near-infrared spectrum (e.g., those emitting beyond 650 nm), as cell wall autofluorescence is weakest in this range.[1][3][8]
- Chemical Quenching: Agents like Trypan Blue can be effective in quenching this type of autofluorescence.[2][8] However, always test the quenching agent on a control sample to ensure it doesn't also quench your specific signal.

Q6: I've tried changing my fixative, but the background is still too high. What's next?

A6: If optimizing sample preparation isn't sufficient, you should implement a quenching or photobleaching step in your protocol. The choice between them depends on your sample and equipment. The diagram below can help you decide on a course of action.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data on Quenching Agents

The effectiveness of chemical quenching agents can vary significantly. The table below summarizes the reported autofluorescence reduction for several common and commercial reagents.

Quenching Agent/Kit	Reported Reduction in AF Intensity	Target Source of Autofluorescence	Reference
Sudan Black B	88% (at 405 nm excitation)	Lipofuscin, general background	[14]
TrueBlack™ Lipofuscin Autofluorescence Quencher	89-93%	Lipofuscin	[14] [15]
MaxBlock™ Autofluorescence Reducing Reagent Kit	90-95%	General background	[14] [15]
Trypan Blue	Effective (absorbs ~580-620nm)	Collagen-rich tissues, general	[8]
Sodium Borohydride	Variable results	Aldehyde-induced autofluorescence	[1] [2]

Note: Efficacy can be tissue- and sample-dependent. Always validate a quenching method for your specific experimental conditions.

Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B

Sudan Black B (SBB) is a lipophilic dye effective at quenching autofluorescence caused by lipofuscin and other components.[\[1\]](#)

Materials:

- Sudan Black B powder
- 70% Ethanol
- Phosphate-buffered saline (PBS)

- Staining jars

Procedure:

- Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution through a 0.2 µm filter to remove any undissolved particles.
- Rehydrate Sample: If working with paraffin-embedded sections, deparaffinize and rehydrate your samples to water.
- Incubate with SBB: Immerse the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark. Incubation time may need optimization.
- Wash: Briefly dip the slides in 70% ethanol to remove excess SBB, followed by several thorough washes in PBS until the washing solution runs clear.
- Proceed with Staining: Your sample is now quenched. You can proceed with your standard immunofluorescence or fluorescent dye staining protocol.

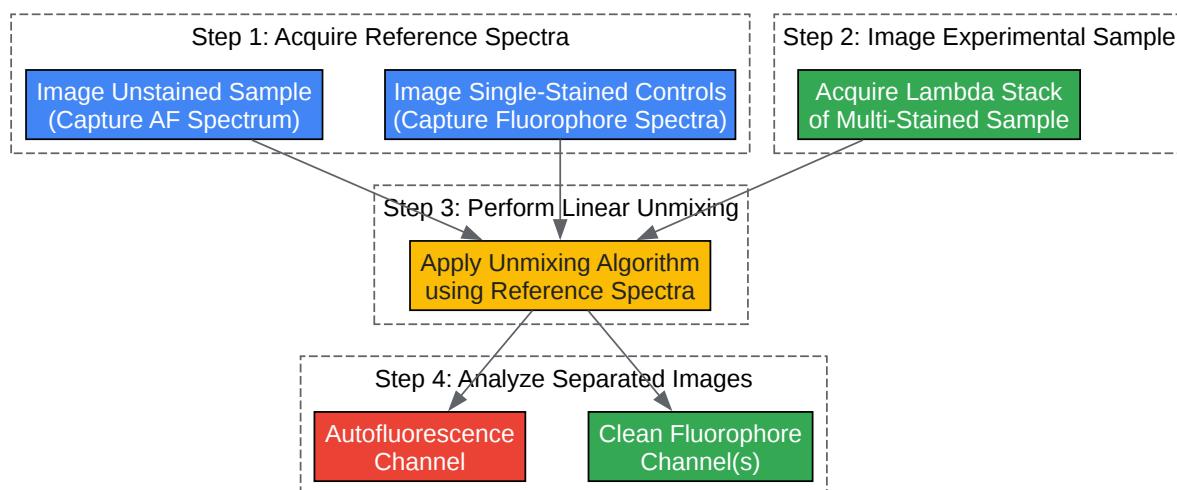
Protocol 2: Photobleaching to Reduce Autofluorescence

Photobleaching uses high-intensity light to destroy autofluorescent molecules before the sample is labeled.[4][9]

Materials:

- Fluorescence microscope with a broad-spectrum, high-intensity light source (e.g., LED, metal halide).
- Your prepared, unlabeled slides.

Procedure:


- Prepare Sample: Prepare your fungal sample on a microscope slide as you would for staining, but do not add any fluorescent labels yet.
- Expose to Light: Place the slide on the microscope stage and expose it to high-intensity light from your source. Use a wide-pass filter (like a DAPI or FITC filter cube) to expose the

sample to a broad range of wavelengths.

- Monitor Bleaching: Expose the sample for a period ranging from several minutes to over an hour. The optimal time depends on the sample and the light source intensity. You can periodically check the autofluorescence level until it has been significantly reduced.
- Proceed with Staining: Once the background is sufficiently dim, remove the slide and proceed with your fluorescent labeling protocol. Be mindful that photobleaching can potentially affect some antigens, so validation is recommended.

Workflow 3: Using Spectral Imaging and Linear Unmixing

Spectral imaging is a powerful technique that separates signals based on their unique emission spectra, allowing for the computational removal of autofluorescence.[11][16][17]

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for spectral imaging and linear unmixing.

Conceptual Steps:

- Acquire Reference Spectra: First, you must image control samples to create a spectral library. This includes an unstained sample to capture the pure autofluorescence (AF) spectrum and single-stained samples for each fluorophore you are using.[18]
- Image Your Sample: Acquire a "lambda stack" or "spectral stack" of your fully stained experimental sample. Instead of a single intensity image, the microscope's detector captures the emission intensity across a range of wavelengths for every pixel.[18]
- Linear Unmixing: The software uses the reference spectra from step 1 to deconvolve the mixed signal from your experimental sample.[11][16] For each pixel, it calculates the contribution of the autofluorescence and each specific fluorophore.[11]
- Analyze Results: The output is a set of separated images. One image contains only the calculated autofluorescence signal (which can be discarded or used as a mask), and the other images show the clean signal from each of your fluorophores, free from background interference.[16][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]

- 7. [Qualitative and quantitative studies of autofluorescence in fungi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oraclebio.com [oraclebio.com]
- 9. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 10. Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectral Imaging and Linear Unmixing | Nikon's MicroscopyU [microscopyu.com]
- 12. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webpreview4.leica-microsystems.com [webpreview4.leica-microsystems.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- To cite this document: BenchChem. [Overcoming autofluorescence in fungal imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b038868#overcoming-autofluorescence-in-fungal-imaging\]](https://www.benchchem.com/product/b038868#overcoming-autofluorescence-in-fungal-imaging)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com